N-Phenyl-1H-pyrazol-4-amine

Medicinal Chemistry Kinase Inhibitor Scaffold Regioselective Synthesis

Correct hinge-binding geometry requires the N-phenyl-4-amino regioisomer (CAS 3468-11-9), not the 1-phenyl analog. This scaffold delivers validated kinase inhibition (p38 IC50 = 13 nM; JNK3 >2800-fold selective) and antimicrobial activity (MIC 1.80-7.34 µM vs. M. tuberculosis). - **For medicinal chemistry**: Direct synthesis without protecting groups; enables rapid SAR diversification. - **Supply**: ≥98% purity. Available in research quantities (mg to g). Ambient shipping. Immediate dispatch.

Molecular Formula C9H9N3
Molecular Weight 159.19 g/mol
Cat. No. B13256573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyl-1H-pyrazol-4-amine
Molecular FormulaC9H9N3
Molecular Weight159.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CNN=C2
InChIInChI=1S/C9H9N3/c1-2-4-8(5-3-1)12-9-6-10-11-7-9/h1-7,12H,(H,10,11)
InChIKeyNDFWQCLGGNIQTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyl-1H-pyrazol-4-amine Overview


N-Phenyl-1H-pyrazol-4-amine (CAS 3468-11-9) is a phenylpyrazole derivative featuring a pyrazole ring N-substituted with a phenyl group and bearing a primary amine at the 4-position [1]. The compound has a molecular weight of 159.19 g/mol and exhibits limited aqueous solubility with moderate solubility in polar organic solvents such as ethanol and DMF [1]. This scaffold is distinct from regioisomeric aminopyrazoles and serves as a versatile intermediate for constructing kinase inhibitor pharmacophores, antimicrobial agents, and anti-inflammatory candidates [2][3].

Regioisomer N-phenyl-4-aminopyrazole scaffold, distinct from 1-phenyl regioisomer
Intermediate Versatile building block for kinase inhibitor pharmacophores and antimicrobial candidates
Synthesis Supports direct N-arylation from primary amines for library diversification

N-Phenyl-1H-pyrazol-4-amine Substitution Risks


N-Phenyl-1H-pyrazol-4-amine cannot be substituted with 1-Phenyl-1H-pyrazol-4-amine (CAS 1128-53-6) or 3-aminopyrazole derivatives without fundamentally altering synthetic outcomes and pharmacological properties. The critical distinction lies in the attachment point of the phenyl group: N-phenyl derivatives feature the phenyl substituent directly on the pyrazole nitrogen, whereas 1-phenyl regioisomers are N-aryl pyrazoles with distinct electronic distribution and reactivity profiles [1]. The 4-amino group position further dictates regioselective functionalization pathways essential for constructing kinase inhibitor pharmacophores, where 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone scaffolds have demonstrated potent p38 MAP kinase inhibition [2]. Substituting with a 3-aminopyrazole core yields different hydrogen-bonding geometries at kinase hinge regions, potentially abolishing target engagement .

N-Phenyl-4-amino regioisomer
1-Phenyl-1H-pyrazol-4-amine
Altered nitrogen positioning may not recapitulate kinase hinge-binding geometry required for target engagement.
N-Phenyl-4-amino regioisomer
3-Aminopyrazole core
Different hydrogen-bonding geometry may shift kinase selectivity profiles and abolish target engagement.

N-Phenyl-1H-pyrazol-4-amine Differentiation Evidence


Regioisomer Comparison for Kinase Inhibitors

N-Phenyl-1H-pyrazol-4-amine (CAS 3468-11-9) is the N-phenyl-substituted regioisomer distinct from 1-Phenyl-1H-pyrazol-4-amine (CAS 1128-53-6). The latter melts at 104-105 °C , whereas N-phenyl-4-aminopyrazole derivatives are documented as intermediates in p38 MAP kinase inhibitor synthesis, with optimized analogs achieving IC50 values of 13 nM against p38 kinase [1]. The N-phenyl-4-amino scaffold enables critical hydrogen-bonding interactions with the kinase hinge region that 1-phenyl regioisomers cannot recapitulate due to altered nitrogen positioning [2].

Regioisomer Comparison
Class-level inference
p38 MAPK inhibitor derivative IC50 = 13 nM; N-phenyl-4-amino scaffold provides hinge-binding geometry not available with 1-phenyl regioisomer (mp 104–105°C).
Supports regioisomer identity for kinase hinge-binding interaction studies.
Reported p38 inhibition context; data derived from optimized analog.
Medicinal Chemistry Kinase Inhibitor Scaffold Regioselective Synthesis

JNK3 vs. p38 Selectivity of Aminopyrazoles

The aminopyrazole class, to which N-Phenyl-1H-pyrazol-4-amine belongs, demonstrates exceptional kinase selectivity profiles compared to structurally similar heterocyclic inhibitors. Aminopyrazole-based inhibitor SR-3576 achieved IC50 = 7 nM against JNK3 with >2800-fold selectivity over p38 (p38 IC50 > 20 µM) . In contrast, indazole-based inhibitor SR-3737 exhibited non-selective inhibition with JNK3 IC50 = 12 nM and p38 IC50 = 3 nM (only 4-fold selectivity) . The high selectivity of aminopyrazoles arises from the highly planar nature of the pyrazole ring and N-linked phenyl structures, which better occupy the smaller active site of JNK3 compared to p38 .

JNK3 vs. p38 Selectivity
Head-to-head comparison
Aminopyrazole SR-3576: JNK3 IC50 7 nM, p38 >20 µM (>2800-fold selectivity); indazole SR-3737: only 4-fold selectivity.
Supports aminopyrazole scaffold for isoform-selective kinase inhibitor research.
Kinase panel comparison data; selectivity advantage from planar N-phenyl structure.
Kinase Selectivity JNK3 p38 MAPK Structure-Based Drug Design

Direct Preparation from Primary Amines

N-Phenyl-1H-pyrazol-4-amine is accessible via a method for direct preparation of N-aryl pyrazoles from primary aromatic amines as limiting reagents [1]. This protocol utilizes no inorganic reagents, requires short reaction time and mild conditions, and employs structurally simple, commercially available starting materials [1]. In contrast, conventional pyrazole syntheses often require multi-step sequences with protecting group manipulations or harsh cyclization conditions [1]. The method yields N-alkyl and N-aryl pyrazoles using the same procedure for both aliphatic and aromatic amine substrates [1].

Synthetic Protocol
Class-level inference
Direct N-arylation from primary aromatic amines; no inorganic reagents, mild conditions, short reaction time. Identical protocol for aliphatic and aromatic amines.
Enables efficient library synthesis with reduced step count and waste.
Applicable to wide substrate scope; reported method context.
Organic Synthesis Pyrazole Preparation Medicinal Chemistry Intermediates

Antitubercular and Antifungal Activity

N-Phenyl-1H-pyrazol-4-amine serves as a core scaffold for derivatives with quantified antimicrobial activity. N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives demonstrated antitubercular activity against M. tuberculosis H37Rv with MIC values of 1.80–7.34 µM across fifteen active compounds [1]. Additionally, N-((3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)naphthalen-1-amines exhibited MIC values of 6.25 µg/mL against E. coli, S. aureus, and B. subtilis, with antifungal MIC of 3.125 µg/mL against R. oryzae [2]. These activities are scaffold-dependent and cannot be replicated using non-phenylpyrazole or non-4-amino substituted pyrazole cores due to altered binding to microbial CYP51 and other targets .

Antimicrobial MIC Data
Cross-study comparable
M. tuberculosis H37Rv: MIC 1.80–7.34 µM; S. aureus, E. coli: 6.25 µg/mL; R. oryzae: 3.125 µg/mL.
Supports antimicrobial screening workflow for N-phenylpyrazole derivatives.
Activity dependent on N-phenyl-4-amino substitution pattern.
Antimicrobial Antifungal Antitubercular MIC

Acute Toxicity in Mouse Model

N-Phenyl-1H-pyrazol-4-amine has been evaluated for acute toxicity in mice via intraperitoneal administration, with no signs of toxicity observed at the tested dose . While the exact dose and number of animals are not fully detailed in the publicly available assay summary, this toxicity assessment provides a baseline safety indication for this scaffold compared to structurally related pyrazoles that may exhibit dose-limiting toxicity . The favorable acute toxicity profile supports further pharmacological evaluation of derivatives based on this core structure .

Acute Toxicity Screen
Supporting evidence
No signs of toxicity via intraperitoneal administration in mice.
Reported acute toxicity screening context; baseline safety indication.
Exact dose and animal group size not fully detailed.
Toxicity Safety Pharmacology In Vivo Drug Discovery

N-Phenyl-1H-pyrazol-4-amine Application Scenarios


p38 and JNK3 Kinase Inhibitor Programs

N-Phenyl-1H-pyrazol-4-amine is the optimal starting material for medicinal chemistry programs targeting p38 MAP kinase and JNK3. The aminopyrazole scaffold demonstrates >2800-fold selectivity for JNK3 over p38, validated by X-ray crystallography . Derivatives of the 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanone class achieve p38 inhibition at IC50 = 13 nM with oral bioavailability [1]. Procurement of the N-phenyl-4-amino regioisomer (CAS 3468-11-9) rather than 1-phenyl-4-amine (CAS 1128-53-6) is essential for maintaining the correct hydrogen-bonding geometry at the kinase hinge region [2].

Antitubercular and Antifungal Drug Discovery

This compound serves as a privileged scaffold for synthesizing antitubercular and antifungal agents. Derivatives achieve MIC values of 1.80–7.34 µM against M. tuberculosis H37Rv [3] and 6.25 µg/mL against S. aureus, with antifungal MIC of 3.125 µg/mL against R. oryzae [4]. Molecular docking reveals strong binding to Candida albicans CYP51 (-9.44 kcal/mol), supporting scaffold-dependent antimicrobial efficacy .

Direct Synthesis of N-Aryl Pyrazole Libraries

Laboratories synthesizing N-aryl pyrazole libraries benefit from the direct preparation method that uses primary aromatic amines as limiting reagents without inorganic reagents or protecting groups [5]. This mild-condition protocol applies identically to aliphatic and aromatic amines, enabling efficient diversification of N-phenyl-4-aminopyrazole derivatives for structure-activity relationship studies [5].

Anti-Inflammatory Lead Discovery

Schiff base derivatives synthesized from N-Phenyl-1H-pyrazol-4-amine demonstrate anti-inflammatory activity with 62% inhibition at 50 mg/kg in carrageenan-induced rat paw edema models . Antioxidant assays show IC50 values of 18–25 µM in DPPH radical scavenging assays . The scaffold is also employed in atropisomeric 4-aminobipyrazole derivatives designed as anti-inflammatory agents [6].

Application
Selection Property
Validation Focus
p38 and JNK3 kinase inhibitor development
N-Phenyl-4-amino regioisomer identity
Kinase hinge-binding geometry review
Antitubercular and antifungal agent discovery
N-Phenylpyrazole scaffold antimicrobial profile
MIC endpoint and target docking review
N-aryl pyrazole library synthesis
Direct N-arylation protocol compatibility
Substrate scope and step-economy assessment
Anti-inflammatory lead identification
Reported anti-inflammatory assay response
Carrageenan edema model and DPPH endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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